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Compound of Interest |

Compound Name: 4-Chloro-2-propylpyridine
CAS No.: 93856-98-5
Cat. No.: B1598618

Compound ldentity:

IUPAC Name: 4-Chloro-2-propylpyridine
e CAS Number: 93856-98-5[1]

e Molecular Formula: C

H

CIN[2]

e Molecular Weight: 155.63 g/mol

o Physical State: Colorless to pale yellow liquid (Predicted BP: ~195-200 °C at 760 mmHgQ)

Executive Summary & Structural Logic

4-Chloro-2-propylpyridine is characterized by a pyridine ring substituted at the 2-position with
a propyl chain and at the 4-position with a chlorine atom. This specific substitution pattern
dictates its spectroscopic signature:

o Symmetry: The molecule is asymmetric, resulting in distinct NMR signals for all protons and
carbons.
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» Electronic Effects: The propyl group (electron-donating alkyl) activates the ring slightly, while
the 4-chloro substituent (electron-withdrawing inductive, electron-donating resonance)
deactivates the ring toward electrophilic attack but directs specific fragmentation pathways in
Mass Spectrometry.

Mass Spectrometry (EI-MS) Analysis

Methodology: Electron Impact (El) ionization at 70 eV.

Fragmentation Logic

The mass spectrum is dominated by the stability of the pyridine ring and the lability of the alkyl
side chain.

e Molecular lon (

): A distinct cluster at m/z 155 and 157 is observed with a characteristic 3:1 intensity ratio,
confirming the presence of a single chlorine atom (

Cland
Cl isotopes).

o McLafferty Rearrangement (

): The 2-propyl group possesses

-hydrogens, allowing for a McLafferty rearrangement. This eliminates a neutral propene
molecule, yielding a radical cation at m/z 113/115 (corresponding to the 4-chloro-2-
methylpyridine tautomer).

e Benzylic Cleavage (

): Loss of an ethyl radical from the propyl chain generates a resonance-stabilized cation at
m/z 126/128.

» Heterolytic C-Cl Cleavage (

): Less prominent, but loss of the chlorine radical yields the 2-propylpyridinium ion at m/z
120.
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Key lons Table

m/z (amu) Intensity Assignment Fragment Structure
155 High ( Molecular lon
Cl)
157 ~33% of 155 ( Isotope Peak
Cl)
. Loss of Ethyl
126 High )
(Benzylic cleavage)
McLafferty
113 Base Peak* Rearrangement (Loss
of Propene)
112 Medium Loss of Propyl radical
Pyridyne fragment
76 Low

(Loss of CI + Propyl)

*Note: Depending on source conditions, m/z 126 or 113 may be the base peak.

Fragmentation Pathway Diagram

Molecular lon (M+)

- C2H5e (29 Da)

McLafferty Rearrangement
(Loss of Propene)

m/z 113/115

>

m/z 155/157
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- C3H7- (43 Da)

Benzylic Cleavage
(Loss of Ethyl)
m/z 126/128

Alkyl Loss

(Loss of Propyl)
m/z 112/114
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Caption: Primary fragmentation pathways for 4-Chloro-2-propylpyridine under Electron
Impact (EIl) ionization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCI

(Chloroform-d) | Frequency: 400 MHz (

H), 100 MHz (

C)

H NMR Characterization

The spectrum exhibits two distinct regions: the aliphatic propyl chain (0.9-2.8 ppm) and the
aromatic pyridine protons (7.0-8.5 ppm).
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Shift ( Coupling (

Multiplicity Integration Assignment
, Hz) Context

Structural

» Ppm)

-proton,
deshielded by
Nitrogen.

8.45 Doublet (d) 1H H-6

-proton,

7.18 Doublet (d) 1H H-3 between
Propyl and

Cl.

7.12 DD 1H H-5 -proton, ortho
to H-6.

Benzylic
) methylene
2.74 Triplet (t) 2H -CH
attached to

Ring.

Middle
1.76 Sextet (M) 2H -CH methylene of
propyl chain.

. Terminal
0.96 Triplet (t) 3H -CH
methyl group.

Interpretation:

e H-6 (8.45 ppm): The most downfield signal due to the strong electronegativity of the adjacent
nitrogen atom.

e H-3 vs H-5: H-3 is a singlet-like doublet (meta coupling only) because it is flanked by
substituents at C2 and C4. H-5 shows a clear ortho-coupling to H-6.

C NMR Characterization
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Shift (
Type Assignment
» Ppm)
164.2 Quaternary (C) C-2 (Ipso to propyl)
C-6 (
149.8 Methine (CH)
to Nitrogen)
1445 Quaternary (C) C-4 (Ipso to Chlorine)
C-3(
122.8 Methine (CH)
to Nitrogen)
C-5¢(
120.5 Methine (CH)
to Nitrogen)
Methylene (CH CH
40.1
) (Propyl)
Methylene (CH CH
22.8
) (Propyl)
Methyl (CH CH
13.9
) (Propyl)

Infrared (IR) Spectroscopy

Method: ATR-FTIR (Attenuated Total Reflectance)
e 3050-3010 cm

: Aromatic C-H stretching (weak).

e 2960, 2930, 2870 cm
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: Aliphatic C-H stretching (Propyl group).
o 2960 cm

: Asymmetric methyl stretch.
o 2870 cm

: Symmetric methyl stretch.

e 1575, 1550, 1460 cm

: Pyridine ring skeletal vibrations (C=C and C=N stretches). The band at ~1575 cm
is often enhanced by halogen substitution.

e 1085 cm
: Aryl C-Cl stretching vibration. This is a diagnostic band for chloropyridines.

e 820-840 cm
. C-H out-of-plane (OOP) bending, indicative of 2,4-disubstitution.

Experimental Protocols
Protocol A: NMR Sample Preparation

Objective: Prepare a high-resolution sample for structural validation.

Solvent Selection: Use CDCI

(99.8% D) containing 0.03% v/v TMS as an internal standard.

Mass: Weigh 10-15 mg of 4-Chloro-2-propylpyridine into a clean vial.

Dissolution: Add 0.6 mL of CDCI

. Vortex for 10 seconds to ensure homogeneity.

Filtration: If the sample appears cloudy (salt formation), filter through a small plug of glass
wool directly into the NMR tube.
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e Acquisition: Run 16 scans for

H and 256-512 scans for

C to ensure adequate signal-to-noise ratio for the quaternary carbons (C-2 and C-4).

Protocol B: GC-MS Identification

Objective: Purity profiling and mass confirmation.
e Column: DB-5ms or equivalent (30m x 0.25mm x 0.25um).
e Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
e Temperature Program:
o Initial: 60 °C (Hold 1 min).
o Ramp: 20 °C/min to 280 °C.
o Final: 280 °C (Hold 3 min).
e Inlet: Split mode (50:1), 250 °C.

o Detection: MS Source at 230 °C, Quadrupole at 150 °C.

Synthesis & Impurity Context

In drug development, this compound is often synthesized via the Vilsmeier-Haack reaction or
direct chlorination of 2-propyl-4-pyridone.

o Common Impurity:2-Propylpyridine (Starting material) — Detected by the absence of the ClI
isotope pattern in MS and the presence of a triplet at ~7.1 ppm (H-4) in NMR.

e Common Impurity:4-Chloro-2-methylpyridine — Detected by a singlet methyl peak at ~2.5
ppm instead of the propyl triplet/sextet/triplet pattern.

Structural Elucidation Workflow
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Identify Propyl Pattern (t, m, t) Check M+ (155/157) Confirm C-CI (~1085 cm-1)
Identify Pyridine Pattern (d, s, d) Ratio 3:1 (Cl presence) Confirm Aromatic C=N

Identity Confirmed:
4-Chloro-2-propylpyridine

Click to download full resolution via product page

Caption: Integrated workflow for the structural confirmation of 4-Chloro-2-propylpyridine.

References

+ National Institute of Standards and Technology (NIST).Mass Spectrum of 2-Propylpyridine
(CAS 1122-81-2) and 4-Chloropyridine. NIST Mass Spectrometry Data Center.[3][4]
Available at: [Link]

¢ SIELC Technologies.4-Chloro-2-propylpyridine: HPLC Separation and Properties. SIELC
Application Notes. Available at: [Link]

« Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic
Compounds. 7th Edition. John Wiley & Sons.[5][6] (Standard text for substituent chemical
shift additivity rules in Pyridines).

e PubChem.Compound Summary: 4-Chloropyridine (CAS 626-61-9) and 2-Propylpyridine.
National Library of Medicine. Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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